(2E)-2-(2-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinecarboxamide
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Overview
Description
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE is an organic compound with significant potential in various scientific fields. This compound features a brominated aromatic ring, a hydroxyl group, a methoxy group, and a hydrazinecarboxamide moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE typically involves the bromination of 3-hydroxy-4-methoxybenzaldehyde to form 2-bromo-3-hydroxy-4-methoxybenzaldehyde . This intermediate is then reacted with hydrazinecarboxamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like methylene chloride and acetic acid, and the reactions are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE include other brominated aromatic compounds and hydrazine derivatives. Examples include:
- 2-Bromo-4-hydroxy-5-methoxybenzaldehyde
- 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
- Hydrazinecarboxamide derivatives
Uniqueness
The uniqueness of 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1-HYDRAZINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10BrN3O3 |
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Molecular Weight |
288.10 g/mol |
IUPAC Name |
[(E)-(2-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C9H10BrN3O3/c1-16-8-2-5(4-12-13-9(11)15)6(10)3-7(8)14/h2-4,14H,1H3,(H3,11,13,15)/b12-4+ |
InChI Key |
AVYYZGKJAQCSIX-UUILKARUSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)N)Br)O |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)N)Br)O |
Origin of Product |
United States |
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